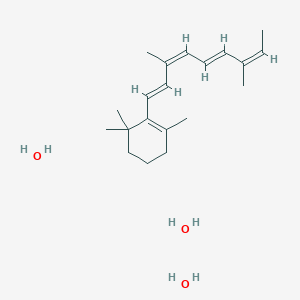
Vitamin P hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin P hydrate, also known as rutin hydrate or quercetin-3-rutinoside hydrate, is a flavonoid glycoside. Flavonoids are a group of plant compounds known for their antioxidant properties. Vitamin P was initially thought to be a vitamin when it was first extracted from an orange in 1930, but it is now recognized as a group of compounds called flavonoids . Rutin hydrate is found in various plants, including citrus fruits, buckwheat, and tea.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of rutin hydrate involves the extraction of rutin from plant sources. The process typically includes:
Extraction: Plant materials rich in rutin, such as buckwheat or citrus peels, are subjected to solvent extraction using ethanol or methanol.
Purification: The extract is then purified using techniques like column chromatography to isolate rutin.
Hydration: The isolated rutin is then hydrated to form rutin hydrate.
Industrial Production Methods: In industrial settings, rutin hydrate is produced by large-scale extraction and purification processes. The use of advanced techniques like supercritical fluid extraction and high-performance liquid chromatography (HPLC) ensures high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Rutin hydrate undergoes various chemical reactions, including:
Oxidation: Rutin can be oxidized to form quercetin and other oxidation products.
Hydrolysis: Acidic or enzymatic hydrolysis of rutin results in the formation of quercetin and rutinose.
Glycosylation: Rutin can undergo glycosylation to form different glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., using glycosidases) are used for hydrolysis.
Glycosylation: Glycosylation reactions often involve glycosyl donors and catalysts like Lewis acids.
Major Products:
Quercetin: A major product of rutin hydrolysis.
Rutinose: A disaccharide formed from the hydrolysis of rutin.
Aplicaciones Científicas De Investigación
Rutin hydrate has a wide range of applications in scientific research:
Chemistry: Used as a standard for antioxidant assays and in the study of flavonoid chemistry.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Mecanismo De Acción
Rutin hydrate exerts its effects through several mechanisms:
Antioxidant Activity: Rutin scavenges free radicals and chelates metal ions, reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Vascular Protection: Rutin strengthens capillaries and improves blood circulation by inhibiting platelet aggregation and reducing vascular permeability.
Comparación Con Compuestos Similares
Rutin hydrate is compared with other flavonoids such as:
Quercetin: The aglycone form of rutin, known for its potent antioxidant properties.
Kaempferol: Another flavonoid with similar antioxidant and anti-inflammatory effects.
Hesperidin: A flavonoid found in citrus fruits, known for its vascular protective effects.
**Uniqueness
Propiedades
Fórmula molecular |
C20H36O3 |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
2-[(1E,3Z,5E,7Z)-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene;trihydrate |
InChI |
InChI=1S/C20H30.3H2O/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6;;;/h7-8,10-11,13-14H,9,12,15H2,1-6H3;3*1H2/b10-8+,14-13+,16-7-,17-11-;;; |
Clave InChI |
HKPSXNGFSBKXJY-ZZVHNJBTSA-N |
SMILES isomérico |
C/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C.O.O.O |
SMILES canónico |
CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


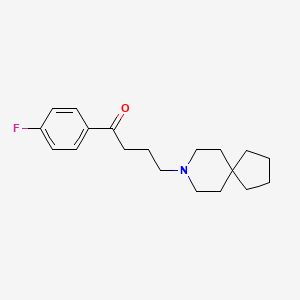
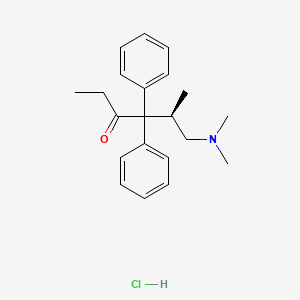
![Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline](/img/structure/B13776294.png)

![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride](/img/structure/B13776307.png)
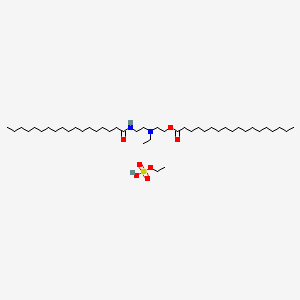
![N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13776345.png)
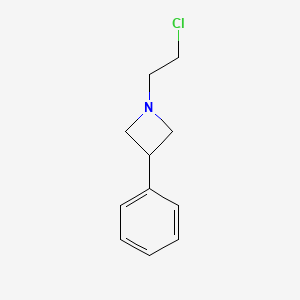
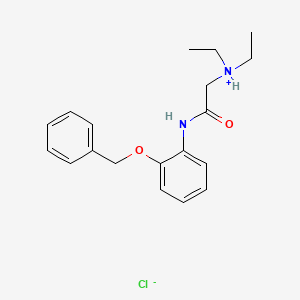
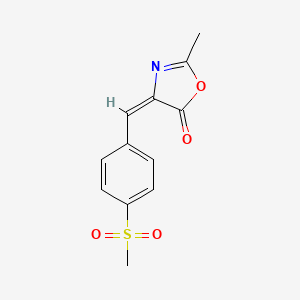


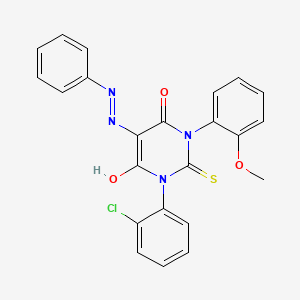
![3-[(5Z)-2,7,18-tris(2-amino-2-oxoethyl)-8,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B13776376.png)
